2-Cyano-5-methylbenzenesulfonyl chloride

Vue d'ensemble

Description

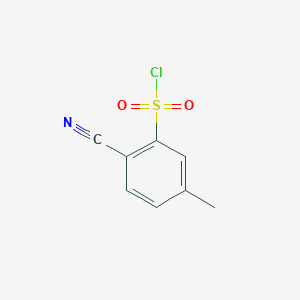

2-Cyano-5-methylbenzenesulfonyl chloride: is an organic compound with the molecular formula C8H6ClNO2S . It is a derivative of benzenesulfonyl chloride, characterized by the presence of a cyano group and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-5-methylbenzenesulfonyl chloride typically involves the chlorosulfonation of 2-Cyano-5-methylbenzenesulfonic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

Preparation of 2-Cyano-5-methylbenzenesulfonic acid: This intermediate is synthesized by the nitration of 2-Methylbenzenesulfonic acid, followed by reduction to obtain the corresponding amine, which is then converted to the cyano derivative.

Chlorosulfonation: The 2-Cyano-5-methylbenzenesulfonic acid is treated with chlorosulfonic acid under controlled conditions to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired compound.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with various nucleophiles, forming sulfonamides, sulfonate esters, and other derivatives.

Reaction with Amines

Primary and secondary amines readily displace the chloride atom, forming sulfonamides. Reaction conditions typically involve mild bases (e.g., NaHCO₃ or triethylamine) in polar aprotic solvents.

Mechanism :

-

Deprotonation of the amine by the base.

-

Nucleophilic attack at the sulfur center, displacing chloride.

-

Formation of a sulfonamide bond.

Reaction with Alcohols

Alcohols react with the sulfonyl chloride to form sulfonate esters. This reaction is often catalyzed by bases such as pyridine to neutralize HCl byproducts.

| Alcohol | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Methanol | Pyridine, RT | Methyl sulfonate | Requires anhydrous conditions |

Hydrolysis Reactions

The compound is moisture-sensitive and hydrolyzes to form the corresponding sulfonic acid.

Hydrolysis in Aqueous Media

Exposure to water or humid air leads to rapid hydrolysis, releasing HCl gas and forming 2-cyano-5-methylbenzenesulfonic acid:

Key Findings :

-

Hydrolysis is accelerated under basic conditions (e.g., NaOH) .

-

Decomposition products include sulfur oxides (SOₓ) and hydrogen chloride .

Stability and Hazardous Interactions

-

Incompatibilities : Reacts exothermically with bases (e.g., NaOH), amines, and alcohols .

-

Decomposition Pathways :

Comparative Reactivity

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 2-Cyano-5-methylbenzenesulfonyl chloride span several fields, including chemistry, biology, and medicine. Below are detailed insights into its uses:

Organic Synthesis

- Reagent in Synthesis : This compound serves as a reagent in organic synthesis, particularly for preparing sulfonamide derivatives. These derivatives are crucial intermediates in the pharmaceutical and agrochemical industries due to their diverse biological activities .

- Nucleophilic Substitution : The sulfonyl chloride group is highly electrophilic, allowing it to undergo nucleophilic substitution reactions with amines, alcohols, and thiols. This property is exploited to synthesize various sulfonamides and sulfonate esters.

Biological Applications

- Synthesis of Bioactive Molecules : this compound is utilized in synthesizing biologically active compounds, including enzyme inhibitors and receptor modulators. This makes it a valuable tool in drug discovery and development .

- Antimalarial Research : Recent studies have identified compounds related to this sulfonyl chloride that exhibit potential antimalarial activity. Modifications to the structure can influence potency against Plasmodium falciparum, the parasite responsible for malaria .

Medicinal Chemistry

- Drug Development : The compound plays a role in developing new therapeutic agents targeting specific enzymes or receptors. Its ability to form stable sulfonamide bonds facilitates the creation of compounds with desired pharmacological properties .

Industrial Applications

- Production of Specialty Chemicals : Beyond its use in research, this compound is involved in manufacturing specialty chemicals, dyes, and polymers. Its reactivity allows for the customization of materials with specific properties.

Case Study Examples

-

Synthesis of Sulfonamide Derivatives

- Researchers have successfully synthesized various sulfonamide derivatives using this compound as a key reagent. These derivatives were tested for their biological activity against several bacterial strains, showing promising results.

-

Antimalarial Compound Development

- A series of modifications on the base structure led to the discovery of new antimalarial agents that demonstrated enhanced potency against resistant strains of Plasmodium falciparum. The structural modifications included variations in substituents on the benzene ring.

Mécanisme D'action

The mechanism of action of 2-Cyano-5-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. The cyano group can also participate in reactions, such as reduction to form amines, which can further react to form other functionalized compounds.

Comparaison Avec Des Composés Similaires

- 2-Cyano-4-methylbenzenesulfonyl chloride

- 2-Cyano-6-methylbenzenesulfonyl chloride

- 2-Cyano-5-chlorobenzenesulfonyl chloride

Comparison:

- 2-Cyano-5-methylbenzenesulfonyl chloride is unique due to the specific positioning of the cyano and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo.

- 2-Cyano-4-methylbenzenesulfonyl chloride and 2-Cyano-6-methylbenzenesulfonyl chloride have different positional isomers, leading to variations in their chemical properties and reactivity.

- 2-Cyano-5-chlorobenzenesulfonyl chloride has a chlorine atom instead of a methyl group, which significantly alters its reactivity and the types of reactions it can participate in.

Activité Biologique

2-Cyano-5-methylbenzenesulfonyl chloride is a chemical compound that has gained attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Compound Overview

- Chemical Name : this compound

- Molecular Formula : C₈H₈ClN₁O₂S

- Structural Features : The compound features a sulfonyl chloride group attached to a benzene ring, which also carries a cyano and a methyl substituent. This unique structure contributes to its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including proteins and enzymes. The sulfonyl chloride group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzyme activity.

Potential Applications

-

Antimicrobial Activity :

- Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, the introduction of cyano groups in related compounds has been shown to enhance their antibacterial efficacy against strains such as Escherichia coli and Salmonella enterica .

- A study demonstrated that modifications on the benzenesulfonamide ring could improve the minimum inhibitory concentration (MIC) against various bacteria, suggesting that this compound may also exhibit similar properties .

- Enzyme Inhibition :

-

Drug Discovery :

- Due to its unique structural features, this compound may serve as a lead compound in drug discovery efforts targeting various diseases, including cancer and infectious diseases .

Study on Antimicrobial Properties

A recent study explored the antimicrobial effects of structurally related compounds, revealing that the incorporation of electron-withdrawing groups like cyano significantly increased antibacterial activity. The findings suggested that this compound could have similar enhancements in potency against Gram-positive and Gram-negative bacteria .

Toxicological Assessment

Toxicological evaluations indicate that this compound does not exhibit endocrine-disrupting properties based on current literature reviews . However, comprehensive toxicity studies are still needed to fully understand its safety profile in biological systems.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Contains a chloride instead of a fluoride | More reactive due to the presence of chlorine |

| 4-Cyanobenzenesulfonyl fluoride | Different positioning of cyano group | May exhibit different biological activities |

| 3-Methoxybenzenesulfonyl fluoride | Contains a methoxy group | Offers different solubility and reactivity profiles |

| 4-Fluorobenzenesulfonyl fluoride | Lacks cyano group | Primarily used in pharmaceuticals |

Propriétés

IUPAC Name |

2-cyano-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S/c1-6-2-3-7(5-10)8(4-6)13(9,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQDREVAYVNITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381569 | |

| Record name | 2-cyano-5-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197960-31-9 | |

| Record name | 2-cyano-5-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.